molecular formula C21H25ClFN5O2 B2853620 6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one CAS No. 1396866-89-9

6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2853620
CAS No.: 1396866-89-9
M. Wt: 433.91
InChI Key: ZXIVRDQFAKMOHK-UHFFFAOYSA-N
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Description

6-(3-(4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at position 2 and a piperidinyl-piperazine-carbonyl moiety at position 6. The piperazine ring is further functionalized with a 3-chloro-4-fluorophenyl group, which introduces steric and electronic modulation critical for biological interactions. This compound is structurally designed to optimize receptor binding, likely targeting neurological or enzymatic pathways, given the prevalence of similar analogs in CNS and anticancer research .

Properties

IUPAC Name

6-[3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN5O2/c1-25-20(29)7-6-19(24-25)28-8-2-3-15(14-28)21(30)27-11-9-26(10-12-27)16-4-5-18(23)17(22)13-16/h4-7,13,15H,2-3,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIVRDQFAKMOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. Its unique structural features, including piperazine and pyridazinone moieties, suggest a diverse range of pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClF2N4O2C_{22}H_{19}ClF_2N_4O_2 with a molecular weight of approximately 444.9 g/mol. The presence of the 3-chloro-4-fluorophenyl group and the piperazine carbonyl enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit significant biological activities, particularly as inhibitors of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. The following sections detail specific biological activities and research findings related to this compound.

Inhibition of Monoamine Oxidase (MAO)

Several studies have highlighted the potential of piperazine derivatives as MAO inhibitors. For instance, a related compound demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

Table 1: Comparison of MAO Inhibitory Activities

Compound NameMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T31.570.039120.8
T64.190.013107.4

This data suggests that both compounds T3 and T6 are selective and reversible inhibitors of MAO-B, making them promising candidates for further development .

Cytotoxicity Studies

Cytotoxicity assessments using fibroblast cell lines (L929) revealed that while some derivatives caused significant cell death at higher concentrations, the compound exhibited minimal cytotoxic effects across various dosages .

Table 2: Cytotoxicity Results

Compound NameIC50 (µM)Cytotoxic Effect
T327.05High
T6120.6Low

These findings indicate that the compound may possess a favorable safety profile compared to other derivatives, suggesting its potential for therapeutic applications without significant toxicity concerns .

The mechanism by which this compound exerts its biological activity appears to involve interaction with neurotransmitter receptors and enzymes. Molecular docking simulations have shown that it binds effectively to MAO-B sites, which is crucial for its inhibitory action .

Case Studies and Research Findings

Recent studies have synthesized various derivatives of pyridazinones similar to the compound , leading to the discovery of additional biological activities such as anti-inflammatory and analgesic effects . These findings underscore the versatility of this class of compounds in medicinal chemistry.

Notable Research Findings:

  • Anti-inflammatory Activity : Related compounds have shown promise in reducing inflammation markers in vitro.
  • Analgesic Properties : Some derivatives have been evaluated for pain relief efficacy in animal models.

Comparison with Similar Compounds

Key Observations :

  • Substitution at position 6 (piperidinyl-piperazine-carbonyl) in the target compound contrasts with the 5-chloro-6-phenyl substitution in analogs, suggesting divergent biological targets .

Piperazine Substituent Modifications

Compound Name Piperazine Substituent Biological Implications Reference
Target Compound 3-Chloro-4-fluorophenyl Enhanced lipophilicity; potential PARP or 5-HT receptor targeting
6-(4-(4-Fluorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-Fluorophenyl Improved receptor affinity (e.g., dopamine D2/D3)
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one 3-Chloro-5-(trifluoromethyl)pyridinyl Anticancer activity (kinase inhibition)

Key Observations :

  • Piperazine derivatives with trifluoromethylpyridinyl groups () prioritize enzyme inhibition, whereas 4-fluorophenyl analogs () are more common in neurological applications .

Key Observations :

  • The target compound’s synthesis likely involves piperazine-carbonyl coupling to a pre-functionalized pyridazinone, a method mirrored in and .
  • Hydrolysis of chloropyridazines () and hydrazone formation () are versatile strategies for diversifying pyridazinone derivatives .

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Compounds

Reaction of 1,4-diketones with hydrazines under acidic or basic conditions yields pyridazinones. For example, methylglyoxal and hydrazine hydrate in ethanol at reflux form the unsubstituted pyridazinone, which is subsequently methylated at the 2-position using methyl iodide in the presence of a base such as potassium carbonate.

Continuous Flow Methylation

Adapting methodologies from α-methylation protocols, a continuous flow reactor packed with Raney nickel catalyzes the methylation of pyridazinone precursors at elevated temperatures (80–120°C), achieving 85% yield with reduced reaction times compared to batch processes.

Table 1: Comparative Methods for 2-Methylpyridazin-3(2H)-one Synthesis

Method Reagents/Conditions Yield (%) Advantages
Cyclocondensation Hydrazine hydrate, ethanol 72 Simple setup
Continuous Flow Methylation Methyl iodide, Raney Ni, 100°C 85 Scalable, green chemistry

Preparation of the Piperidine Intermediate

Piperidine derivatives are synthesized via cyclization or reduction strategies.

Reductive Amination

1,5-Diketones undergo reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, forming piperidine rings with substituents at the 3-position. This method offers stereochemical control, critical for subsequent coupling reactions.

Pd-Catalyzed Cycloadditions

Palladium-catalyzed [4+2] cycloadditions between enamines and dienes provide access to polysubstituted piperidines. For instance, reaction of allyl-palladium complexes with aminoalkenes yields 3-substituted piperidines in 64–78% yields.

Table 2: Piperidine Synthesis Routes

Method Conditions Yield (%) Selectivity
Reductive Amination NaBH3CN, MeOH, rt 68 High for 3-substituted
Pd-Catalyzed Cycloaddition Pd(OAc)2, P(o-Tol)3, THF 71 Stereospecific

Formation of the Piperazine-Carbonyl-Piperidine Moiety

Coupling the piperidine and piperazine subunits necessitates precise activation of the carbonyl group.

Carbodiimide-Mediated Amidation

Piperidine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then reacted with 4-(3-chloro-4-fluorophenyl)piperazine in dichloromethane. This method affords the amide bond in 78% yield after purification.

Schlenk Techniques for Moisture-Sensitive Reactions

Under inert conditions, piperazine-1-carbonyl chloride reacts with piperidine in tetrahydrofuran (THF) at 0°C, avoiding hydrolysis side reactions. Triethylamine serves as a base to scavenge HCl, yielding 82% of the coupled product.

Final Coupling and Purification Strategies

The pyridazinone and piperazine-piperidine subunits are united via nucleophilic aromatic substitution (SNAr).

SNAr under Microwave Irradiation

Heating the pyridazinone with the piperidine-piperazine amide in dimethyl sulfoxide (DMSO) at 150°C under microwave conditions for 20 minutes achieves 91% yield. Potassium carbonate facilitates deprotonation, enhancing reactivity.

Chromatographic Purification

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient removes residual byproducts, ensuring >99% purity for pharmacological applications.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Steps

Step Optimal Method Yield (%) Purity (%)
Pyridazinone Synthesis Continuous Flow Methylation 85 98
Piperidine Formation Reductive Amination 68 95
Amide Coupling Schlenk Technique 82 97
Final Coupling Microwave SNAr 91 99

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one, and how can yield and purity be maximized?

  • Methodology :

  • Utilize multi-step organic synthesis, starting with coupling the piperazine-carboxamide fragment to the piperidine-pyridazinone core. Key steps include:

Amide bond formation : Use carbodiimide coupling agents (e.g., HOBt/TBTU) with anhydrous DMF as a solvent and triethylamine as a base .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate intermediates and final product .

  • Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl, piperazine-carbonyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
  • FT-IR : Identify carbonyl stretches (1650–1700 cm1^{-1}) and aromatic C-F bonds (1100–1250 cm1^{-1}) .

Q. What receptor systems are primary targets for this compound based on structural analogs?

  • Methodology :

  • Comparative analysis : Piperazine-pyridazinone derivatives often target dopamine D2_2, serotonin 5-HT1A_{1A}, or sigma receptors. Use radioligand binding assays (e.g., 3^3H-spiperone for D2_2) to screen affinity .
  • In silico docking : Preliminary molecular docking (AutoDock Vina) with receptor crystal structures (e.g., PDB: 6CM4 for 5-HT1A_{1A}) predicts binding poses .

Advanced Research Questions

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact its pharmacokinetic profile?

  • Methodology :

  • Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Quantify degradation via LC-MS .
  • Thermal analysis : Perform TGA to determine decomposition temperatures (>200°C suggests suitability for oral formulations) .

Q. How can contradictory binding affinity data across different studies be resolved?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chlorofluorophenyl with methoxy groups) to isolate key pharmacophores .
  • X-ray crystallography : Co-crystallize the compound with target receptors (e.g., D2_2) to resolve binding mode ambiguities .

Q. What computational strategies are effective for optimizing this compound’s selectivity against off-target receptors?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories (AMBER force field) to analyze interactions with secondary targets (e.g., hERG channels) .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to predict selectivity improvements .

Q. What in vitro assays are critical for evaluating its metabolic and toxicological profiles?

  • Methodology :

  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays) .
  • Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains .
  • hERG liability : Patch-clamp electrophysiology to measure IC50_{50} for cardiac potassium channels .

Key Notes

  • For SAR studies, prioritize substituent modifications at the chlorofluorophenyl and piperazine-carbonyl positions .
  • Computational workflows should integrate DSSTox and EPA toxicity databases for risk assessment .

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